

# Metadoxine in Liver Disease: A Comparative Analysis of Clinical Trial Evidence

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Metadoxine**, a compound composed of pyridoxine and pyrrolidone carboxylate, has been investigated for its potential therapeutic role in various liver diseases, primarily alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative analysis of the clinical trial evidence for **Metadoxine**, summarizing key quantitative data, experimental protocols, and proposed mechanisms of action to inform further research and development.

## Efficacy in Alcoholic Liver Disease (ALD)

**Metadoxine** has demonstrated notable efficacy in improving liver function and survival rates in patients with ALD, particularly in cases of alcoholic hepatitis and alcoholic fatty liver.

## **Key Clinical Trial Data in ALD**



| Trial<br>ID/Reference                                     | Patient<br>Population                        | Intervention                                                                                | Comparator                               | Key Outcomes                                                                                                                                                                                                                                                                                                                                 |
|-----------------------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| H. Reyes, et al.<br>(Severe Alcoholic<br>Hepatitis)[1][2] | 135 patients with severe alcoholic hepatitis | Metadoxine (500 mg, 3x daily) + Prednisone (40 mg/day) or Pentoxifylline (400 mg, 3x daily) | Prednisone or<br>Pentoxifylline<br>alone | Improved 3- month and 6- month survival rates 3-month survival (PDN+MTD vs PDN): 68.6% vs 20%[1] 6- month survival (PDN+MTD vs PDN): 48.6% vs 20%[1] 3- month survival (PTX+MTD vs PTX): 59.4% vs 33.3%[1] 6- month survival (PTX+MTD vs PTX): 50% vs 18.2%[1]. Higher alcohol abstinence rates in the Metadoxine group (74.5% vs 59.4%)[1]. |
| Caballería, et al. (Alcoholic Fatty Liver)[3][4]          | 136 patients with alcoholic fatty liver      | Metadoxine<br>(1500 mg/day)                                                                 | Placebo                                  | Accelerated normalization of liver function tests (bilirubin, aminotransferase s, GGT)[3][4]. Significantly lower percentage                                                                                                                                                                                                                 |



|                                             |                                                 |                                  |         | ultrasonographic signs of steatosis after 3 months (28% vs 70%)[3] [4]. Biochemical improvements observed even in patients who did not completely abstain from alcohol[3][4].                                                                                                      |
|---------------------------------------------|-------------------------------------------------|----------------------------------|---------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Shi, et al. (Alcoholic Liver Disease)[5][6] | 254 patients with<br>alcoholic liver<br>disease | Metadoxine (500<br>mg, 3x daily) | Placebo | improvement in liver function (ALT, AST, GGT) compared to placebo[6] Median ALT decrease: 80.0 to 41.1 U/L[6] Median AST decrease: 59.2 to 36.0 U/L[6] Median GGT decrease: 123.0 to 57.0 U/L[6]. Higher improvement rate in patients who stopped drinking (82.8% vs 55.7%)[5][6]. |



# Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

The evidence for **Metadoxine** in NAFLD is less robust compared to ALD. While it has shown some positive effects on liver steatosis, its impact on histological improvements and liver enzymes has been limited in the available studies.

**Kev Clinical Trial Data in NAFLD** 

| Trial<br>ID/Reference                                               | Patient<br>Population                         | Intervention                     | Comparator | Key Outcomes                                                                                                                                                                                                       |
|---------------------------------------------------------------------|-----------------------------------------------|----------------------------------|------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| N. Reddy, et al.<br>(Non-Alcoholic<br>Steatohepatitis)<br>[7][8][9] | 134 patients with<br>biopsy-confirmed<br>NASH | Metadoxine (500<br>mg, 2x daily) | Placebo    | No significant improvement in liver histology or serum ALT/AST levels[7][8]. Significant improvement in steatosis grade on ultrasound (45.3% of Metadoxine group vs 15.3% of placebo group showed improvement)[9]. |

## Safety and Tolerability

Across multiple clinical trials, **Metadoxine** has been reported to be safe and well-tolerated. Adverse events are generally rare and mild.[10][11] In a study on alcoholic liver disease, the rate of adverse events was 1.6% in both the **Metadoxine** and placebo groups.[6]

## **Experimental Protocols**

The clinical trials cited in this guide employed randomized, controlled designs. Here are summaries of the methodologies for the key studies:



- H. Reyes, et al. (Severe Alcoholic Hepatitis): This open-label, randomized controlled trial enrolled 135 patients with severe alcoholic hepatitis.[1] Patients were randomized to receive either prednisone (40 mg/day), prednisone plus **Metadoxine** (500 mg three times daily), pentoxifylline (400 mg three times daily), or pentoxifylline plus **Metadoxine** (500 mg three times daily) for 30 days.[1] The primary outcomes were 3- and 6-month survival rates.[1]
- Caballería, et al. (Alcoholic Fatty Liver): This was a double-blind, randomized, multicenter trial involving 136 patients with alcoholic fatty liver.[3][4] Patients received either Metadoxine (1500 mg/day) or a placebo for 3 months.[3][4] Efficacy was assessed through monthly clinical and biochemical evaluations, and ultrasonography before and after treatment.[3][4]
- N. Reddy, et al. (Non-Alcoholic Steatohepatitis): This randomized, double-blind, placebo-controlled trial included 134 patients with biopsy-confirmed NASH.[7][8] Participants were randomized to receive either Metadoxine (500 mg twice daily) or placebo for 16 weeks.[7][8] The primary efficacy endpoints were changes in liver histology and serum ALT and AST levels.[7]

## **Proposed Mechanism of Action**

**Metadoxine**'s therapeutic effects in liver disease are believed to be multifactorial, primarily revolving around its antioxidant properties and its role in cellular metabolism. A systematic review suggests that **Metadoxine** appears safe and efficient in improving liver functions in alcohol-related diseases.[10][11] It is thought to counteract the metabolic disturbances caused by alcohol, such as the depletion of glutathione and the reduction of ATP levels in the liver.[12]





Click to download full resolution via product page

Caption: Proposed mechanism of **Metadoxine** in alcoholic liver disease.

### Conclusion

The available evidence strongly suggests a therapeutic benefit of **Metadoxine** in the management of alcoholic liver disease, with demonstrated improvements in liver function, steatosis, and patient survival. Its role in non-alcoholic fatty liver disease is less clear, with studies showing improvements in ultrasound-detected steatosis but not in liver histology or enzyme levels. The favorable safety profile of **Metadoxine** makes it a compelling candidate for further investigation, potentially in combination with other therapies or in specific subpopulations of patients with liver disease. Future research should focus on larger, long-term studies to fully elucidate its efficacy and mechanisms of action in both ALD and NAFLD.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Metadoxine improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elsevier.es [elsevier.es]
- 3. Metadoxine accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Capsule metadoxine in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metadoxine Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metadoxine Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology, Systematic Review and Recent Clinical Trials of Metadoxine PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- To cite this document: BenchChem. [Metadoxine in Liver Disease: A Comparative Analysis of Clinical Trial Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023640#meta-analysis-of-clinical-trials-involving-metadoxine-for-liver-disease]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com